4-Chloro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
4-Chloro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with a complex structure that includes a chloro group, a nitro group, and a dioxaborolan ring.
Properties
IUPAC Name |
4-chloro-2-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO5/c1-11(2)12(3,4)20-13(19-11)8-5-7(14)6-9(10(8)16)15(17)18/h5-6,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVUACSHWLTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 4-chloro-2-nitrophenol with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The dioxaborolan ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Organometallic reagents such as organoboranes or organostannanes in the presence of a palladium catalyst.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted phenols: Formed through nucleophilic substitution of the chloro group.
Biaryl compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrophenol: Lacks the dioxaborolan ring but shares the chloro and nitro groups.
2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with different positioning of the chloro and nitro groups.
Uniqueness
4-Chloro-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of the dioxaborolan ring, which imparts distinct reactivity and potential for forming biaryl compounds through Suzuki-Miyaura coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
